molecular formula C17H10FNO4 B5097797 (4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

(4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Cat. No.: B5097797
M. Wt: 311.26 g/mol
InChI Key: HPVPRGUJGPDTLV-QPEQYQDCSA-N
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Description

(4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxole group, a fluorophenyl group, and an oxazolone ring, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 2-fluorophenylacetic acid, followed by cyclization to form the oxazolone ring. The reaction conditions often require the use of catalysts, such as p-toluenesulfonic acid, and solvents like dichloromethane or ethanol, under controlled temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the oxazolone ring to a more reduced form.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced oxazolones, and substitution can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

(4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its applications in various scientific fields highlight its versatility and importance .

Properties

IUPAC Name

(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(2-fluorophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FNO4/c18-12-4-2-1-3-11(12)16-19-13(17(20)23-16)7-10-5-6-14-15(8-10)22-9-21-14/h1-8H,9H2/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVPRGUJGPDTLV-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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